molecular formula C13H11ClN2O B2717209 N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 70870-05-2

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No. B2717209
CAS RN: 70870-05-2
M. Wt: 246.69
InChI Key: SXBSIEAYPWTOOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl and hydroxybenzene groups could potentially result in interesting electronic and steric effects .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the hydroxy group could participate in a variety of reactions including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity, while the hydroxy group could contribute to its solubility in polar solvents .

Future Directions

The study of compounds like “N-(2-chlorophenyl)-N’-hydroxybenzenecarboximidamide” could potentially lead to the discovery of new chemical reactions, synthetic methods, and biological activities. Future research could also focus on exploring the structure-activity relationships of this compound and its derivatives .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)15-13(16-17)10-6-2-1-3-7-10/h1-9,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBSIEAYPWTOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

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